![molecular formula C13H9Cl3F3N3O2S B2955555 2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide CAS No. 339276-23-2](/img/structure/B2955555.png)
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including two chloro groups, a trifluoromethyl group, and a pyridinyl group. It also contains a benzenesulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, which is a six-membered ring with one nitrogen atom, would be a key feature of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The chloro and trifluoromethyl groups, for example, are often involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could affect the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide, as a pyridine derivative, plays a significant role in chemical synthesis. An important application is in the synthesis of pesticides, as demonstrated by Lu Xin-xin (2006) who reviewed the processes of synthesizing pyridine derivatives including 2,3-dichloro-5-trifluoromethyl pyridine, a related compound. This compound is pivotal in the production of various agrochemicals due to its unique chemical properties (Lu Xin-xin, 2006).
Pharmacological Applications
Despite the exclusion of direct drug use and dosage, the compound's derivatives have been explored for their potential in pharmacology. For instance, B. F. Abdel-Wahab et al. (2008) synthesized derivatives that exhibited significant antihypertensive α-blocking activity. This showcases the compound's relevance in the development of new therapeutic agents (B. F. Abdel-Wahab et al., 2008).
Catalytic Applications
The compound's derivatives are also significant in catalysis. S. Hazra et al. (2015) reported the use of sulfonated Schiff base copper(II) complexes, derived from compounds similar to this compound, as efficient catalysts in alcohol oxidation. These findings illustrate the compound's role in facilitating chemical reactions, which is crucial in various industrial applications (S. Hazra et al., 2015).
Polymer Science
In polymer science, the derivatives of this compound have been employed in the synthesis of novel materials. Chin‐Ping Yang and Feng-Zhi Hsiao (2004) developed fluorinated polyimides using derivatives, showcasing the compound's utility in creating new polymers with desirable properties like solubility and thermal stability (Chin‐Ping Yang & Feng-Zhi Hsiao, 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Fluopicolide , is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and structure of cells, and their disruption can lead to significant cellular dysfunction.
Biochemical Pathways
The compound’s interaction with spectrin-like proteins affects the cytoskeleton of oomycetes, which is a critical component of various biochemical pathways. The disruption of these pathways leads to a range of downstream effects, including the inhibition of the growth of strains that are resistant to other fungicides such as phenylamides, strobilurin, dimethomorph, and iprovalicarb .
Result of Action
The action of Fluopicolide results in a range of molecular and cellular effects. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects contribute to its fungicidal activity, making it effective at controlling diseases caused by oomycetes such as late blight of potato .
Propiedades
IUPAC Name |
2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O2S/c1-22(12-10(16)4-7(6-20-12)13(17,18)19)21-25(23,24)11-5-8(14)2-3-9(11)15/h2-6,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXJMHORDNUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2955475.png)

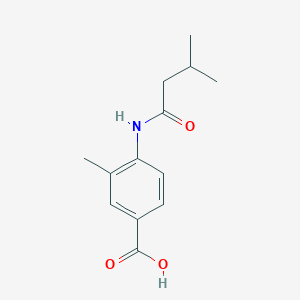
![N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2955478.png)
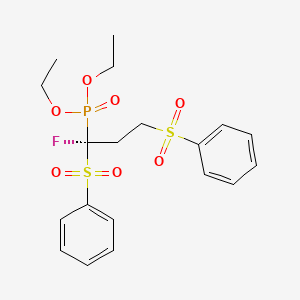
![3-(3,4-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
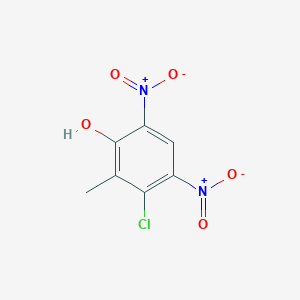
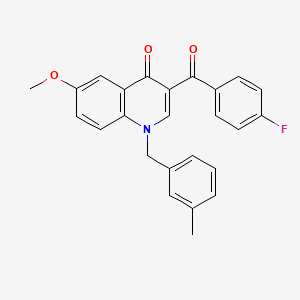
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)
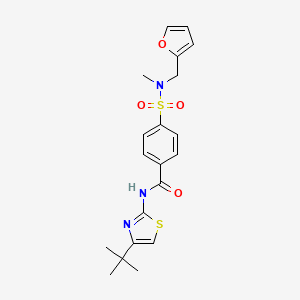
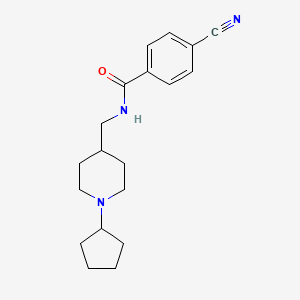

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
